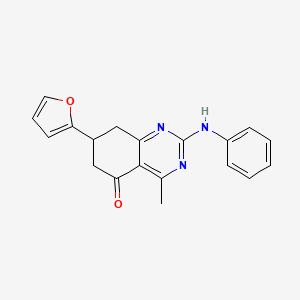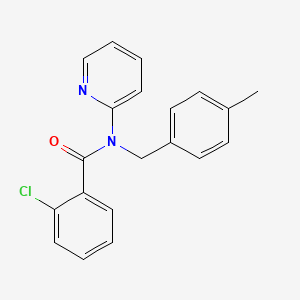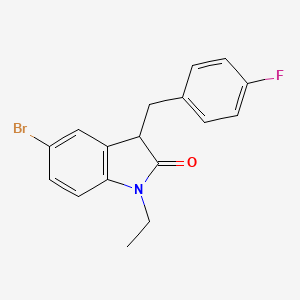
7-(furan-2-yl)-4-methyl-2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(furan-2-yl)-4-methyl-2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one is an organic compound that belongs to the class of quinazolinone derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-yl)-4-methyl-2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific catalysts and reagents, such as L-proline, may be used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-(furan-2-yl)-4-methyl-2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify the quinazolinone core or the phenylamino group.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the quinazolinone core could produce dihydroquinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-(furan-2-yl)-4-methyl-2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 7-(furan-2-yl)-4-methyl-2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinazolinone derivatives and furan-containing molecules. Examples are:
- 7-(furan-2-yl)-7,8,10,10a-tetrahydro-6H-benzo[c]chromen-6,9-diones
- Furan derivatives bearing a rhodanine moiety
Uniqueness
What sets 7-(furan-2-yl)-4-methyl-2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one apart is its unique combination of a furan ring, a phenylamino group, and a quinazolinone core. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C19H17N3O2 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2-anilino-7-(furan-2-yl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C19H17N3O2/c1-12-18-15(10-13(11-16(18)23)17-8-5-9-24-17)22-19(20-12)21-14-6-3-2-4-7-14/h2-9,13H,10-11H2,1H3,(H,20,21,22) |
InChI-Schlüssel |
FLNINWLLUMHYDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC(=N1)NC3=CC=CC=C3)CC(CC2=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14984980.png)




![5-(4-chlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B14985012.png)
![3-chloro-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B14985023.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide](/img/structure/B14985025.png)

![2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N,N-diethylacetamide](/img/structure/B14985030.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylphenyl)acetamide](/img/structure/B14985036.png)


![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B14985058.png)
